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An Application Note and Protocol for the Isolation of CD235a Positive Cells from Bone Marrow

This document provides detailed protocols for the isolation of CD235a positive (CD235a+)

erythroid lineage cells from human bone marrow. The protocols are intended for researchers,

scientists, and drug development professionals engaged in hematological research.

Introduction
CD235a, also known as Glycophorin A (GPA), is a major sialoglycoprotein found on the surface

of mature erythrocytes and their precursors.[1][2] It is a specific and early marker for the normal

erythroid lineage, appearing during the proerythroblast stage of differentiation and persisting

through to the mature red blood cell.[3][4] The exclusive expression of CD235a on erythroid

cells makes it an ideal marker for their identification and isolation from heterogeneous cell

populations like bone marrow.[1]

The ability to isolate a pure population of CD235a+ cells is crucial for studying both normal and

pathological erythropoiesis, investigating red cell disorders such as anemia and polycythemia,

and for applications in regenerative medicine.[5][6] This note details two primary immuno-

affinity-based methods for this purpose: Magnetic-Activated Cell Sorting (MACS) and

Fluorescence-Activated Cell Sorting (FACS).
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The isolation of CD235a+ cells begins with the processing of a bone marrow aspirate to obtain

a single-cell suspension of mononuclear cells (MNCs). From this point, two common, highly

effective methods can be employed.

Magnetic-Activated Cell Sorting (MACS): This technique utilizes superparamagnetic

microbeads conjugated to anti-CD235a antibodies.[7] When the cell suspension is incubated

with these beads, the CD235a+ cells become magnetically labeled. The sample is then

passed through a column placed in a strong magnetic field, which retains the labeled target

cells while unlabeled cells are washed away.[7] The enriched CD235a+ cells are then eluted

from the column after it is removed from the magnetic field.

Fluorescence-Activated Cell Sorting (FACS): This method provides high-purity cell

populations. Cells are incubated with a fluorescently labeled anti-CD235a antibody. A flow

cytometer then hydrodynamically focuses the cells into a single file stream, where each cell

is interrogated by lasers. The instrument identifies and physically separates the fluorescently

labeled CD235a+ cells from the unlabeled cells based on their light-scattering and

fluorescence properties.[8][9]

The choice between MACS and FACS often depends on the specific downstream application,

required purity, cell number, and available equipment.

Data Presentation: Comparison of Isolation Methods
The selection of an appropriate isolation technique depends on experimental goals. Both

MACS and FACS consistently yield high purities.[10] The following table summarizes key

performance metrics for each method.
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Feature
Magnetic-Activated Cell
Sorting (MACS)

Fluorescence-Activated
Cell Sorting (FACS)

Purity High (>70-95%)[10][11] Very High (>98%)[8][10]

Viability High (>85%)[12]
High (>85%), can be affected

by sorting pressure

Yield/Recovery
High (Median recovery can be

>60%)[11]

Moderate to High, dependent

on sort speed and initial cell

concentration

Throughput
High (can process large cell

numbers quickly)

Lower (slower, especially for

rare populations or high purity

sorts)

Cost
Moderate (lower initial

equipment cost)

High (expensive

instrumentation and

maintenance)

Post-sort Cell Function Generally well-preserved
Generally well-preserved, but

shear stress can be a factor

Experimental Workflow
The overall process from bone marrow acquisition to a purified CD235a+ cell population

involves several key stages. The initial sample processing is common for both MACS and

FACS protocols.
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Caption: General experimental workflow for isolating CD235a+ cells.
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Detailed Experimental Protocols
5.1. Protocol 1: Preparation of Mononuclear Cells (MNCs) from Bone Marrow

This initial protocol is required for both MACS and FACS.

Sample Dilution: Dilute the bone marrow aspirate 1:1 with a suitable buffer such as

Phosphate-Buffered Saline (PBS) supplemented with 2mM EDTA.[13]

Density Gradient Centrifugation: Carefully layer the diluted bone marrow sample onto a

Ficoll-Paque density gradient medium in a conical tube.[8] It is crucial to use a swing-out

rotor for centrifugation to ensure proper separation of cell layers.[8]

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

[8]

MNC Collection: After centrifugation, carefully aspirate the "buffy coat" layer containing the

mononuclear cells at the plasma-Ficoll interface.

Washing: Transfer the collected MNCs to a new tube and wash by adding an excess of

PBS/EDTA buffer. Centrifuge at 300 x g for 10 minutes.[14] Discard the supernatant.

Red Blood Cell (RBC) Lysis (Optional but Recommended): If significant red blood cell

contamination is present, resuspend the cell pellet in a cold ammonium chloride-based lysis

buffer and incubate on ice for 5-10 minutes.[14] Stop the reaction by adding a large volume

of PBS.

Final Wash and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the

supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and

subsequent protocols (e.g., MACS buffer or FACS buffer).[14]

Cell Counting: Determine the total cell number and viability using a hemocytometer with

Trypan Blue or an automated cell counter.

5.2. Protocol 2: Isolation of CD235a+ Cells via MACS

Cell Preparation: Start with the prepared MNC suspension. Centrifuge at 300 x g for 10

minutes and resuspend the pellet in MACS buffer (e.g., PBS with 0.5% BSA and 2mM EDTA)
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to a concentration of 10^8 cells/mL.

Magnetic Labeling: Add the anti-CD235a MicroBeads to the cell suspension (use the

manufacturer's recommended volume). Mix well and incubate for 15 minutes at 4-8°C.[11]

Washing: Add 10-20 times the labeling volume of MACS buffer and centrifuge at 300 x g for

10 minutes. Aspirate the supernatant completely.

Resuspension: Resuspend the cell pellet in 500 µL of MACS buffer.

Magnetic Separation:

Place a MACS column in the magnetic field of a MACS separator.

Prepare the column by rinsing it with MACS buffer.

Apply the cell suspension onto the prepared column.

Collect the flow-through containing the unlabeled cells (CD235a negative fraction).

Wash the column with MACS buffer (typically 3 times). Collect these washes with the

unlabeled fraction.

Elution of CD235a+ Cells:

Remove the column from the magnetic separator and place it on a suitable collection tube.

Pipette an appropriate amount of MACS buffer onto the column.

Immediately and firmly push the plunger into the column to flush out the magnetically

retained CD235a+ cells.[15]

Downstream Processing: The eluted fraction contains the enriched CD235a+ cells, ready for

culture or analysis.

5.3. Protocol 3: Isolation of CD235a+ Cells via FACS

Cell Preparation: Start with the prepared MNC suspension. Adjust the cell count to 1 x 10^7

cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA).[14]
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Fc Receptor Block: To reduce non-specific antibody binding, incubate the cells with an Fc

blocking reagent for 10 minutes on ice.[14]

Antibody Staining: Add the fluorochrome-conjugated anti-human CD235a antibody at a pre-

titrated optimal concentration.[8] Incubate for 30 minutes at 4°C in the dark.[8]

Washing: Add 2 mL of staining buffer to the cells and centrifuge at 300-400 x g for 5 minutes

at 4°C.[8] Discard the supernatant. Repeat the wash step.

Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of staining buffer.

Just before sorting, add a viability dye such as DAPI or Propidium Iodide (PI) to distinguish

live from dead cells.[8][14]

Flow Cytometric Sorting:

Filter the cell suspension through a 70 µm cell strainer to prevent clogs.[14]

Run the sample on a flow cytometer.

Gate on the single, live cell population based on forward scatter (FSC), side scatter (SSC),

and the viability dye signal.

From the live singlet gate, create a plot to identify the CD235a+ population.

Sort the CD235a+ cells into a collection tube containing culture medium or buffer.

Purity Check: After sorting, it is recommended to re-analyze a small aliquot of the sorted

population to confirm purity.[8]

Erythroid Differentiation Pathway
CD235a is a key marker that emerges during the process of erythropoiesis. Understanding this

pathway provides context for the isolated cell population. Hematopoietic stem cells (HSCs) give

rise to common myeloid progenitors (CMPs), which in turn differentiate into megakaryocyte-

erythroid progenitors (MEPs).[5] MEPs then commit to the erythroid lineage, giving rise to

proerythroblasts, which are among the first precursors to express CD235a.[4]
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Caption: Simplified pathway of erythropoiesis showing CD235a expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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